5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
5-(aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-4-9(5-3-8)13-7-10(6-12)15-11(13)14/h2-5,10H,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUWQPJEQJZHGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring or the aromatic ring, potentially leading to the formation of reduced analogs.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of imines or other oxidized derivatives.
Reduction: Formation of reduced analogs of the oxazolidinone ring or aromatic ring.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxazolidinone ring may participate in covalent bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of oxazolidinones are highly dependent on substituent variations. Below is a comparative analysis of 5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Oxazolidinone Derivatives
Key Comparative Findings
Substituent Effects on Bioactivity The 4-methylphenyl group in the target compound enhances lipophilicity, favoring membrane penetration in antimicrobial applications . In contrast, the 4-fluorophenyl derivative (C10H11FN2O2) shows improved metabolic stability due to fluorine’s electronegativity, making it suitable for prolonged therapeutic action . The methoxy group in 5-(Aminomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one increases solubility but may reduce antimicrobial potency compared to the methylphenyl analogue .
Stereochemical Influence The (4S,5S) configuration in Δ-5 desaturase inhibitors (e.g., C10H10FNO2) is critical for binding affinity, demonstrating that stereochemistry can override substituent effects in enzyme inhibition .
Antimicrobial vs.
Biological Activity
5-(Aminomethyl)-3-(4-methylphenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound characterized by its unique oxazolidinone structure. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions.
- Molecular Formula : CHNO
- Molecular Weight : 206.245 g/mol
- IUPAC Name : this compound
- CAS Number : 1082395-06-9
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the cyclization of appropriate precursors, such as the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the oxazolidinone ring structure.
Common Reaction Types:
- Oxidation : The aminomethyl group can undergo oxidation to form imines or other derivatives.
- Reduction : The oxazolidinone ring or the aromatic component can be reduced using agents like lithium aluminum hydride.
- Electrophilic Substitution : The aromatic ring can participate in reactions such as nitration or sulfonation.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The aminomethyl group allows for hydrogen bonding and ionic interactions with enzyme active sites, while the oxazolidinone ring may engage in covalent bonding. These interactions can lead to modulation of enzyme activity or receptor binding, which is crucial for its pharmacological effects.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 25 |
| Compound B | Antimicrobial | 15 |
Studies have shown that derivatives of oxazolidinones can inhibit bacterial protein synthesis, making them potential candidates for antibiotic development.
Anticancer Properties
In vitro studies have demonstrated that certain oxazolidinone derivatives possess anticancer activity. For instance, a related compound was tested against human breast cancer cell lines and showed moderate antiproliferative effects with an IC50 value of approximately 20 µM.
Comparative Analysis
When compared with similar compounds such as 4-Aminocoumarin derivatives and Phenylboronic pinacol esters, this compound stands out due to its specific substitution pattern which enhances its biological activity.
| Compound Type | Unique Features |
|---|---|
| 4-Aminocoumarins | Used in organic synthesis; potential in drug design |
| Phenylboronic Esters | Important for drug delivery systems |
| This compound | Versatile interactions; potential antimicrobial and anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
